molecular formula C7H7NO2S B215168 1-Methyl-6-sulfanylpyridinium-3-carboxylate

1-Methyl-6-sulfanylpyridinium-3-carboxylate

Cat. No. B215168
M. Wt: 169.2 g/mol
InChI Key: ROBABHWFPHHGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-6-sulfanylpyridinium-3-carboxylate (MSPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSPC is a pyridinium derivative that is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Methyl-6-sulfanylpyridinium-3-carboxylate is not fully understood. However, research has suggested that this compound exerts its effects through the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. Research has suggested that this compound has antioxidant and antimicrobial properties. Additionally, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. This compound has also been found to modulate the activity of certain neurotransmitters, which may have implications for its potential use as a therapeutic agent for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 1-Methyl-6-sulfanylpyridinium-3-carboxylate is its ease of synthesis and purification. Additionally, this compound has been found to exhibit excellent inhibitory properties against the corrosion of carbon steel in acidic environments, which may have important implications for its use in the oil and gas industry. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1-Methyl-6-sulfanylpyridinium-3-carboxylate. One potential area of research involves its use as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Furthermore, research is needed to develop new synthesis methods for this compound that may improve its solubility and increase its potential applications.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of 1-methyl-6-chloropyridine-3-carboxylic acid with thiourea, and it has been found to exhibit unique biochemical and physiological effects. This compound has been extensively studied for its potential applications in various scientific fields, including its use as a corrosion inhibitor, antioxidant, antimicrobial agent, and antitumor agent. While this compound has several advantages, such as its ease of synthesis and purification, limitations such as its limited solubility in water must be taken into consideration. Finally, there are several future directions for research on this compound, including its use as a therapeutic agent for neurological disorders and the development of new synthesis methods that may improve its solubility and increase its potential applications.

Synthesis Methods

1-Methyl-6-sulfanylpyridinium-3-carboxylate is synthesized through a specific method that involves the reaction of 1-methyl-6-chloropyridine-3-carboxylic acid with thiourea. The reaction leads to the formation of this compound, which is then purified through recrystallization. This synthesis method has been widely used to produce this compound in the laboratory setting.

Scientific Research Applications

1-Methyl-6-sulfanylpyridinium-3-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research involves its use as a corrosion inhibitor in the oil and gas industry. This compound has been found to exhibit excellent inhibitory properties against the corrosion of carbon steel in acidic environments. Additionally, this compound has been studied for its potential use as an antioxidant, antimicrobial agent, and antitumor agent.

properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

IUPAC Name

1-methyl-6-sulfanylidenepyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c1-8-4-5(7(9)10)2-3-6(8)11/h2-4H,1H3,(H,9,10)

InChI Key

ROBABHWFPHHGHX-UHFFFAOYSA-N

SMILES

CN1C=C(C=CC1=S)C(=O)O

Canonical SMILES

CN1C=C(C=CC1=S)C(=O)O

Origin of Product

United States

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